molecular formula C16H17NO3 B1328988 Methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]-acetate CAS No. 946716-02-5

Methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]-acetate

Cat. No.: B1328988
CAS No.: 946716-02-5
M. Wt: 271.31 g/mol
InChI Key: QFKYXVIUDODGPC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]-acetate typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]-acetate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may yield amines or alcohols .

Scientific Research Applications

Methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]-acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]-acetate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]-acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11-3-8-15(14(17)9-11)20-13-6-4-12(5-7-13)10-16(18)19-2/h3-9H,10,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKYXVIUDODGPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=C(C=C2)CC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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